(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11(20(22)23-2)26-13-4-5-14-16(9-13)27-18(19(14)21)8-12-3-6-15-17(7-12)25-10-24-15/h3-9,11H,10H2,1-2H3/b18-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDWLBSXHHTCIA-LSCVHKIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to benzylisoquinoline alkaloids, which are known to interact with a variety of biological targets.
Mode of Action
It is believed to interact with its targets in a manner similar to other benzylisoquinoline alkaloids. These compounds typically exert their effects by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes.
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its structural similarity to benzylisoquinoline alkaloids. These alkaloids are known to influence a variety of pathways, including those involved in neurotransmission, cell growth, and apoptosis.
Pharmacokinetics
The ADME properties of this compound are currently unknown. Given its structural similarity to benzylisoquinoline alkaloids, it may share some of their pharmacokinetic properties These compounds are typically well absorbed and distributed throughout the body, but can be subject to extensive metabolism, which may affect their bioavailability
Biological Activity
(Z)-Methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound notable for its unique structural features, including a methyl ester functional group and a benzodioxole moiety. This compound has garnered attention for its potential biological activities, although comprehensive studies are still limited.
Chemical Structure
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C22H23NO5
- Molecular Weight : 381.428 g/mol
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial and antifungal activities.
- Antioxidant Activity : The presence of specific functional groups in the compound may contribute to its antioxidant properties.
Antimicrobial Activity
Research on structurally related compounds indicates promising antimicrobial effects. For instance, derivatives of similar dihydrobenzofuran structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported as follows:
| Compound | Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound A | Bacillus cereus | 0.015 | 0.030 |
| Compound B | Staphylococcus aureus | 0.010 | 0.020 |
| Compound C | Escherichia coli | 0.050 | 0.100 |
These results suggest that compounds with similar structural features to (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate could exhibit comparable antimicrobial efficacy.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties of various derivatives against multiple bacterial strains. The most active compound exhibited MIC values significantly lower than traditional antibiotics like ampicillin and streptomycin, indicating superior antibacterial potency .
- Antifungal Activity : In another study focusing on antifungal properties, compounds similar to (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate demonstrated MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .
While specific studies on the mechanism of action for (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate are lacking, structural analysis suggests potential interactions with microbial cell membranes or enzymatic pathways that warrant further investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?
- Methodology : Use a [3,3]-sigmatropic rearrangement/aromatization strategy, as demonstrated for structurally analogous benzofuran derivatives . Key steps include:
- Step 1 : Condensation of benzo[d][1,3]dioxol-5-ylmethylene with a dihydrobenzofuran precursor.
- Step 2 : Alkylation or esterification under anhydrous conditions (e.g., NaH in dry THF at 0°C) .
- Characterization : Confirm stereochemistry via -NMR (e.g., coupling constants for Z/E isomerism) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling :
- Use PPE (chemical-resistant gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
- Avoid moisture: Reactions involving NaH or similar bases require rigorously dry solvents .
- Storage :
- Store in sealed, inert containers under dry, inert gas (e.g., argon) at 2–8°C .
- Monitor for degradation via HPLC (e.g., reverse-phase C18 column, UV detection at 254 nm) .
Q. What analytical techniques are essential for characterizing this compound?
- Primary methods :
- NMR spectroscopy : , , and 2D-COSY/HMBC to resolve benzofuran and dioxolane ring systems .
- Mass spectrometry : HRMS (ESI or EI) to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the key condensation step in synthesis?
- Variables to test :
- Catalyst/base systems : Compare NaH, KCO, or DBU in anhydrous THF/DMF .
- Temperature : Evaluate yields at 0°C vs. room temperature to minimize side reactions (e.g., over-alkylation) .
- Moisture control : Use molecular sieves or freeze-pump-thaw cycles for solvent drying .
Q. How do stereochemical discrepancies (Z vs. E isomers) arise during synthesis, and how can they be resolved?
- Root cause :
- Isomerization during acidic/basic workup or prolonged reaction times .
- Resolution strategies :
- Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA/IB).
- Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to isolate the Z-isomer .
Q. What computational tools can predict viable synthetic pathways for derivatives of this compound?
- Approach :
- Retrosynthetic software : Use BenchChem’s template-relevance models (exclude BenchChem data per guidelines) or Reaxys to identify feasible precursors .
- DFT calculations : Model transition states for key steps (e.g., sigmatropic rearrangements) using Gaussian or ORCA .
Q. How can researchers analyze contradictory data in stability studies (e.g., degradation under varying pH)?
- Experimental design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
